[(4R,5S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol
Description
This compound is a polyoxygenated bicyclic dioxolane derivative with two stereocenters (4R,5S) and a hydroxymethyl substituent. Its structure features two fused 1,3-dioxolane rings, each bearing geminal dimethyl groups that enhance steric protection of the acetal oxygen atoms. This stereochemical complexity makes it a valuable chiral building block in organic synthesis, particularly for natural product total synthesis and asymmetric catalysis .
Properties
Molecular Formula |
C11H20O5 |
|---|---|
Molecular Weight |
232.27 g/mol |
IUPAC Name |
[(4R,5S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C11H20O5/c1-10(2)13-6-8(15-10)9-7(5-12)14-11(3,4)16-9/h7-9,12H,5-6H2,1-4H3/t7-,8-,9+/m1/s1 |
InChI Key |
FBIWGPWXTDOFQR-HLTSFMKQSA-N |
Isomeric SMILES |
CC1(OC[C@@H](O1)[C@@H]2[C@H](OC(O2)(C)C)CO)C |
Canonical SMILES |
CC1(OCC(O1)C2C(OC(O2)(C)C)CO)C |
Origin of Product |
United States |
Preparation Methods
Racemic Synthesis via Acid-Catalyzed Cyclization
The foundational approach involves acetalizing glycidol (2,3-epoxy-1-propanol) with acetone or similar ketones under acidic conditions. In one protocol, glycidol reacts with 2,2-dimethoxypropane in the presence of p-toluenesulfonic acid (PTSA) as a catalyst. This step forms the 1,3-dioxolane ring while preserving the epoxy group for subsequent functionalization. The reaction proceeds at 25°C for 8 hours in acetone, yielding the intermediate (4R,5S)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde.
A critical modification involves benzyl alcohol as a nucleophile to open the epoxide ring. For example, boron trifluoride etherate (BF₃·OEt₂) catalyzes the reaction between glycidol and benzyl alcohol at 60°C, producing a benzyl-protected intermediate. Subsequent acetalization with acetone and PTSA affords the bis-dioxolane structure with 75% yield.
Key Reaction Conditions
Halogen Displacement Reactions
Nucleophilic Substitution of 4-Halogenomethyl Intermediates
A halogenated precursor, 4-chloromethyl-1,3-dioxolane, undergoes nucleophilic substitution with alkoxide or carboxylate ions. Sodium hydride (NaH) in tetrahydrofuran (THF) facilitates the displacement of chloride by methanolate ions at 80°C, yielding the target methanol derivative. This method achieves 31% yield but requires rigorous anhydrous conditions to prevent hydrolysis.
Example Protocol
-
Substrate : 6-Chloropyrazin-2-amine (5 g, 38.6 mmol)
-
Base : Sodium hydride (2.316 g, 57.9 mmol)
-
Nucleophile : (R)-(2,2-dimethyl-1,3-dioxolan-4-yl)methanol (5.61 g, 42.5 mmol)
-
Solvent : THF (50 mL)
Enzymatic Resolution for Enantiomeric Enrichment
Lipase-Catalyzed Kinetic Resolution
Racemic 1,3-dioxolane-4-methanol derivatives are resolved using Candida antarctica lipase B (CAL-B) in vinyl acetate. The enzyme selectively acetylates the (R)-enantiomer, leaving the (S)-enantiomer unreacted. After column chromatography, the desired (4R,5S)-configured product is isolated with >99% enantiomeric excess (ee).
Optimization Insights
Catalytic Hydrogenolysis of Protective Groups
Deprotection of Benzyl Ethers
Benzyl-protected intermediates undergo hydrogenolysis using palladium on carbon (Pd/C) in ethyl acetate. Under 1 atm H₂ at 25°C, the benzyl group is cleaved to unmask the methanol moiety. This step typically achieves >90% conversion, with the catalyst recycled up to five times without significant loss of activity.
Representative Data
Comparative Analysis of Synthetic Routes
Yield and Scalability
-
Acetalization Route : Highest yield (75%) but requires toxic BF₃.
-
Halogen Displacement : Lower yield (31%) due to competing elimination.
-
Enzymatic Resolution : Moderate yield (45–50%) but superior enantiopurity.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
[(4R,5S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in the formation of new compounds with different functional groups.
Scientific Research Applications
Pharmaceutical Development
Overview : The compound serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its structural characteristics enhance the efficiency of drug formulation processes.
Case Studies :
- Antiviral Agents : Research has shown that derivatives of compounds with dioxolane structures exhibit antiviral properties, making them potential candidates for developing new antiviral drugs.
- Anticancer Research : The compound's ability to interact with specific biological targets suggests potential applications in anticancer therapies, where it may inhibit tumor growth by interfering with metabolic pathways.
Polymer Chemistry
Overview : In polymer chemistry, [(4R,5S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol is utilized in the production of specialty polymers.
Applications :
- Thermal Stability : The incorporation of this compound into polymer matrices enhances their mechanical properties and thermal stability.
- Biodegradable Plastics : Research indicates that polymers derived from this compound can be designed to be biodegradable, providing an eco-friendly alternative in packaging materials.
Flavor and Fragrance Industry
Overview : The compound acts as a building block for flavoring agents and fragrances.
Applications :
- Aromatic Profiles : It contributes unique aromatic profiles that can enhance consumer products such as perfumes and food flavorings.
Biochemical Research
Overview : In biochemical research, this compound is utilized to study metabolic processes.
Applications :
- Enzyme Interaction Studies : The unique structure allows researchers to investigate how the compound interacts with various enzymes, which is crucial for understanding metabolic pathways and developing targeted therapies.
Cosmetic Formulations
Overview : The compound is incorporated into cosmetic products for its beneficial properties.
Applications :
- Moisturizing Properties : Its ability to improve skin hydration and texture makes it a valuable ingredient in lotions and creams.
Comparative Data Table
| Application Domain | Specific Uses | Benefits |
|---|---|---|
| Pharmaceutical Development | Antiviral and anticancer agents | Enhances drug efficacy |
| Polymer Chemistry | Specialty polymers for packaging | Improved mechanical properties |
| Flavor and Fragrance | Building block for flavors and fragrances | Unique aromatic profiles |
| Biochemical Research | Enzyme interaction studies | Insights into metabolic pathways |
| Cosmetic Formulations | Moisturizing agents in skincare products | Enhanced skin hydration |
Mechanism of Action
The mechanism of action of [(4R,5S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol involves its interaction with specific molecular targets. The compound’s chiral centers allow it to bind selectively to certain enzymes or receptors, influencing their activity. The pathways involved may include stereospecific binding and catalysis, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s analogs differ in substituents, stereochemistry, and ring systems. Key comparisons include:
Table 1: Structural Comparison
| Compound Name | Substituents/Ring System | Key Functional Groups | Stereochemistry |
|---|---|---|---|
| [(4R,5S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol | Bicyclic 1,3-dioxolane system | Hydroxymethyl, dimethyl acetal | 4R,5S (both rings) |
| Solketal [(2,2-dimethyl-1,3-dioxolan-4-yl)-methanol] | Monocyclic 1,3-dioxolane | Hydroxymethyl, dimethyl acetal | Racemic mixture |
| Compound 17 [(4R,5S)-5-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyl-1,3-dioxolan-4-yl)methanol | Monocyclic 1,3-dioxolane | Silyl-protected hydroxymethyl, dimethyl acetal | 4R,5S |
| (–)-5-[(4R,5R)-5-(Benzyloxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]-...dioxepine | Fused dioxolane-dioxepine system | Benzyloxymethyl, dimethyl acetal | 4R,5R |
Physicochemical Properties
- Hydrophilicity : The target compound’s bicyclic system and hydroxymethyl group confer a polar surface area (PSA) of ~38.7 Ų, similar to solketal (PSA 38.7 Ų) but higher than silylated analogs like compound 17 (logP 0.52 vs. 3.73 for compound 17 due to TBDMS group) .
- Optical Rotation : The target compound’s stereochemistry results in distinct optical activity ([α]D ≈ +3.73° for compound 17 vs. racemic solketal) .
Biological Activity
The compound [(4R,5S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol is a dioxolane derivative notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on existing research.
- Molecular Formula: C12H22O6
- Molecular Weight: 262.30 g/mol
- CAS Number: 20581-93-5
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities including anti-inflammatory and antioxidant effects. The specific biological activity of this compound has not been extensively documented in current literature; however, related compounds provide insight into its potential effects.
-
Anti-inflammatory Effects
- Compounds containing dioxolane structures have been shown to modulate inflammatory pathways. For instance, a study on a related compound demonstrated its ability to reduce paw edema and inflammatory markers in a mouse model of arthritis by inhibiting tumor necrosis factor-alpha (TNF-α) and nuclear factor kappa B (NF-kB) expression .
- Antioxidant Properties
- Neuroprotective Effects
Case Study 1: Anti-Arthritic Activity
A study evaluated the effects of Se-DMC (a selenium-containing dioxolane derivative) on rheumatoid arthritis in mice. The treatment significantly reduced paw swelling and improved mechanical sensitivity compared to control groups. Histopathological analysis revealed a decrease in inflammatory cell infiltration and lymphatic dilation .
Case Study 2: Neurobehavioral Impact
Another investigation assessed the impact of a dioxolane compound on anxiety-like behaviors in mice subjected to stress tests. Results indicated that the compound reversed anxiety-related behaviors back to baseline levels, suggesting a potential therapeutic application for anxiety disorders .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for [(4R,5S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol, and how is stereochemical control achieved?
- Methodology : The compound is typically synthesized via sequential protection/deprotection of hydroxyl groups and stereoselective coupling. For example, a two-step synthesis from a chiral aldehyde precursor involves silyl ether protection (e.g., tert-butyldimethylsilyl, TBS) and diastereoselective functionalization using the Passerini reaction, achieving >98% yield and high enantiomeric excess .
- Key Data :
- Reagents : TBSCl, NaBH₄, chiral aldehydes.
- Stereochemical Control : Use of chiral auxiliaries (e.g., 1,3-dioxolane rings) to enforce chair-like transition states during nucleophilic additions .
Q. How is the compound characterized to confirm its structure and purity?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 1.3–1.5 ppm for methyl groups on dioxolane rings; δ 3.5–4.2 ppm for methine protons) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+Na⁺] = 299.1661) .
- Optical Rotation : [α]²³D = +3.73° (CHCl₃) for enantiopure samples .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in stereochemical outcomes during its synthesis?
- Problem : Competing diastereomers may form due to conformational flexibility of the 1,3-dioxolane rings.
- Solutions :
- Solvent Effects : Use of THF or CH₂Cl₂ to stabilize specific transition states .
- Catalytic Asymmetric Methods : Chiral Lewis acids (e.g., BINOL-derived catalysts) to enhance enantioselectivity .
- Crystallization-Induced Diastereomer Resolution : Selective precipitation of undesired diastereomers using ethyl acetate/hexane mixtures .
Q. How does the compound serve as a chiral building block in natural product synthesis?
- Applications :
- Total Synthesis : Used in intermediates for polyoxygenated heterocycles (e.g., palmerolide C) via diastereoselective alkylation or cross-coupling .
- Case Study : In the synthesis of L-783,277, the compound's 1,3-dioxolane moiety acts as a rigid scaffold for directing stereochemistry during aldol reactions .
Q. What are the stability challenges of the compound under varying reaction conditions?
- Instability Factors :
- Acidic Conditions : Hydrolysis of dioxolane rings (e.g., pH < 3).
- Oxidative Stress : Degradation by peroxides or strong oxidizers .
- Mitigation :
- Protection Strategies : TBS or benzyl ether protection for hydroxyl groups .
- Storage : Anhydrous conditions at 0–6°C to prevent moisture-induced ring-opening .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
